molecular formula C10H9NO B2705425 1-Methyl-1,7-dihydroquinolin-7-one CAS No. 857017-95-9

1-Methyl-1,7-dihydroquinolin-7-one

Cat. No.: B2705425
CAS No.: 857017-95-9
M. Wt: 159.188
InChI Key: CLWHNSXKDOCYJS-UHFFFAOYSA-N
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Description

1-Methyl-1,7-dihydroquinolin-7-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, with the molecular formula C10H9NO, is characterized by a bicyclic structure that includes a benzene ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,7-dihydroquinolin-7-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-aminobenzyl alcohol derivatives with Meldrum’s acids under mild basic conditions can yield dihydroquinolones . Another method includes the use of microwave-assisted, solvent-free, multi-component reactions involving substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,7-dihydroquinolin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various functionalized quinoline derivatives, which can exhibit significant biological and pharmacological activities .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1,7-dihydroquinolin-7-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the methyl group and the dihydro form can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methylquinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-6-2-3-8-4-5-9(12)7-10(8)11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWHNSXKDOCYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C2C1=CC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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